molecular formula C12H15NO4 B2486624 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid CAS No. 724736-17-8

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

Cat. No.: B2486624
CAS No.: 724736-17-8
M. Wt: 237.255
InChI Key: UCWWQJUWQZSRDW-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (IUPAC name: 4-[[(4-methoxyphenyl)methyl]amino]-4-oxobutanoic acid) is a substituted butanoic acid derivative featuring a 4-methoxybenzylamino group and a ketone moiety at the C4 position. Its molecular formula is C₁₂H₁₅NO₄ (molecular weight: 237.26 g/mol).

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWQJUWQZSRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Succinic anhydride reacts with 4-methoxybenzylamine in a toluene solvent at elevated temperatures (80–100°C). The amine nucleophilically attacks the electrophilic carbonyl carbon of the anhydride, leading to ring opening and formation of the amide bond. The reaction is typically monitored via thin-layer chromatography (TLC) to confirm completion, requiring approximately 1–2 hours under reflux.

Representative Protocol:

  • Reagents:
    • Succinic anhydride (1.0 equiv, 0.01 mol)
    • 4-Methoxybenzylamine (1.0 equiv, 0.01 mol)
    • Anhydrous toluene (50 mL)
  • Procedure:
    • Suspend succinic anhydride in toluene and heat to 80°C until fully dissolved.
    • Add 4-methoxybenzylamine dropwise under nitrogen atmosphere.
    • Reflux for 1.5 hours, then cool to room temperature.
    • Filter the precipitated product and wash with cold toluene.
    • Recrystallize from aqueous ethanol (70:30 v/v) to obtain white crystals.

Yield and Purity Optimization

  • Yield: The reaction typically achieves 65–75% yield after recrystallization.
  • Purity Enhancements:
    • Solvent Selection: Anhydrous toluene minimizes side reactions (e.g., hydrolysis of the anhydride).
    • Stoichiometry: A 1:1 molar ratio prevents di-amide formation.
    • Temperature Control: Excessive heat (>100°C) promotes decomposition, while temperatures <80°C slow reaction kinetics.

Synthesis of 4-Methoxybenzylamine Precursor

4-Methoxybenzylamine, a critical starting material, is synthesized via two primary routes: hydrogenation of 4-methoxybenzonitrile or reductive amination of 4-methoxybenzaldehyde.

Catalytic Hydrogenation of 4-Methoxybenzonitrile

Reagents:

  • 4-Methoxybenzonitrile (1.0 equiv)
  • Palladium on carbon (Pd/C, 10 wt%)
  • Hydrogen gas (1 bar)
  • Methanol (solvent)

Procedure:

  • Dissolve 4-methoxybenzonitrile in methanol (0.3 M).
  • Add Pd/C under nitrogen atmosphere.
  • Hydrogenate at 20°C for 3 hours under 1 bar H₂ pressure.
  • Filter through Celite and concentrate under reduced pressure.

Yield: 85–90% (isolated via distillation or chromatography).

Reductive Amination of 4-Methoxybenzaldehyde

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv)
  • Ammonium hydroxide (2.0 equiv)
  • Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv)
  • Methanol (solvent)

Procedure:

  • Combine aldehyde and ammonium hydroxide in methanol.
  • Add NaBH₃CN portionwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with water, extract with ethyl acetate, and concentrate.

Yield: 70–78% after purification.

Comparative Analysis of Synthetic Routes

Parameter Aminolysis Method Hydrogenation Reductive Amination
Reaction Time 1.5 hours 3 hours 12 hours
Yield 65–75% 85–90% 70–78%
Catalyst None Pd/C NaBH₃CN
Purification Recrystallization Filtration Liquid-liquid extraction
Scalability High Moderate Moderate

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.24 (d, J = 8.0 Hz, 2H, ArH), 6.86 (d, J = 8.0 Hz, 2H, ArH), 3.72 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂NH), 2.50 (t, 2H, COCH₂), 2.35 (t, 2H, CH₂COOH).
  • IR (KBr): 3300 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).

Purity Assessment

  • HPLC: >98% purity (C18 column, 0.1% TFA in acetonitrile/water).
  • Melting Point: 142–144°C (decomposition observed above 150°C).

Industrial and Research Applications

This compound serves as a precursor for COX-2 inhibitors and peptide mimetics. Its stability under acidic conditions (pH 2–6) makes it suitable for oral drug formulations.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include this compound derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Products include alcohol derivatives of the original compound.

    Substitution: Products include substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, emphasizing differences in substituents and functional groups:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid 4-Chlorophenyl instead of 4-methoxybenzyl 227.65 Enhanced electrophilicity; potential antimicrobial activity
4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoic acid Acetohydrazido group at C4 280.28 Chelation properties; possible use in metal coordination
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic acid Chlorobenzoyl and methoxyphenyl dual substitution 348.80 Increased steric bulk; explored in anti-inflammatory studies
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid Amino group at C2; methoxyphenyl at C4 223.23 Intermediate in amino acid synthesis
(2S)-4-(Benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid Benzyloxy and Fmoc-protected amino groups 445.46 Solid-phase peptide synthesis

Physicochemical Properties

  • Solubility: The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to simpler analogs like 4-[(phenyl)amino]-4-oxobutanoic acid (logP ~1.2 vs. ~0.8 for phenyl derivatives) .
  • Reactivity: The ketone at C4 and secondary amide linkage make it prone to nucleophilic attack, contrasting with thioether-containing analogs (e.g., 3-[[(2S)-2-(acetylamino)-2-carboxyethyl]thio]-4-[(phenyl)amino]-4-oxobutanoic acid), which exhibit higher stability under acidic conditions .

Biological Activity

The compound 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is an intriguing molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, including molecular docking studies, synthetic routes, and pharmacological implications.

Chemical Structure and Properties

The structure of this compound features a butanoic acid backbone with a methoxybenzyl amino substituent. Its molecular formula is C12H15NO3C_{12}H_{15}NO_3, and it possesses unique functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Inhibitory Activity : Molecular docking studies suggest that this compound may inhibit specific enzymes, including 2-deoxy-D-gluconate 3-dehydrogenase, which is critical in metabolic pathways .
  • Pharmacological Properties : The compound has been evaluated for its potential as an anti-inflammatory and anticancer agent. Its structural characteristics allow it to interact with biological targets, potentially modulating their functions.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Interaction : The compound's ability to bind to enzymes suggests it may alter metabolic pathways, leading to therapeutic effects.
  • Molecular Interactions : The presence of the methoxy group enhances solubility and bioavailability, potentially improving its efficacy in biological systems .

Case Studies and Experimental Results

  • Molecular Docking Studies :
    • A study conducted using molecular docking revealed that the compound shows promising binding affinities with key enzymes involved in metabolic processes. The interactions were characterized by hydrogen bonding and hydrophobic interactions with amino acid residues critical for enzyme activity .
  • Pharmacological Evaluations :
    • In vivo studies demonstrated that derivatives of oxobutanoic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound were tested in animal models for their ability to reduce inflammation markers .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
Enzyme InhibitionBinding to 2-deoxy-D-gluconate 3-dehydrogenase
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInterference with cancer cell metabolism

Q & A

Q. What are the key steps for synthesizing 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 4-oxobutanoic acid derivatives with 4-methoxybenzylamine under mild acidic conditions (e.g., using DCC/DMAP as coupling agents). Post-synthesis, purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and characterized via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectroscopy (CDCl₃ or DMSO-d₆ as solvents) to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and the amide bond (δ ~7.2–7.4 ppm for aromatic protons) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : Beyond NMR, Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass (e.g., calculated for C₁₂H₁₅NO₄: 237.1001; observed [M+H]⁺: 238.1073). X-ray crystallography (using SHELXL for refinement) may resolve stereochemical ambiguities if single crystals are obtained .

Q. What are the primary biological research applications of this compound?

  • Methodological Answer : The compound serves as a precursor for peptide-mimetic drugs or enzyme inhibitors. For example, its amide bond and methoxybenzyl group make it a candidate for studying apoptosis pathways (e.g., caspase-3/7 activation assays) or as a building block in medicinal chemistry for anticancer agent development .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its derivatives?

  • Methodological Answer : Contradictions often arise from differences in substituent effects. Use computational methods (e.g., molecular docking with AutoDock Vina) to compare binding affinities of the parent compound and derivatives (e.g., 4-(4-Methoxyphenyl)-4-oxobutanoic acid). Validate experimentally via competitive inhibition assays (e.g., IC₅₀ determination) and correlate with logP values (calculated via ChemDraw) to assess hydrophobicity-driven activity shifts .

Q. What experimental strategies are recommended for studying its role in enzyme inhibition?

  • Methodological Answer : Design a kinetic assay using purified enzymes (e.g., cathepsin G or fungal 14α-demethylase) and monitor activity via fluorogenic substrates (e.g., Suc-VPF-pNA hydrolysis at λₑₓ 360 nm/λₑₘ 460 nm). Include positive controls (e.g., ketoconazole for demethylase) and use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Confirm binding via surface plasmon resonance (SPR) with immobilized enzyme .

Q. How can crystallographic data be leveraged to understand its intermolecular interactions?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., 1:1 methanol/water). Collect X-ray diffraction data (λ = 1.5418 Å, 100 K) and refine with SHELXL. Analyze hydrogen bonding (e.g., amide N-H∙∙∙O=C interactions) and π-stacking (methoxybenzyl-phenyl contacts) using Mercury software. Compare packing motifs with analogs (e.g., 4-(benzylamino)-4-oxobutanoic acid) to identify structure-activity trends .

Q. What precautions are critical when handling this compound in aqueous solutions?

  • Methodological Answer : The carboxylic acid group may protonate/deprotonate depending on pH, altering solubility. Prepare buffered solutions (pH 7.4 PBS) for biological assays. Use inert atmospheres (N₂) during synthesis to prevent oxidation of the methoxybenzyl group. Store at –20°C under desiccation to avoid hydrolysis of the amide bond .

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